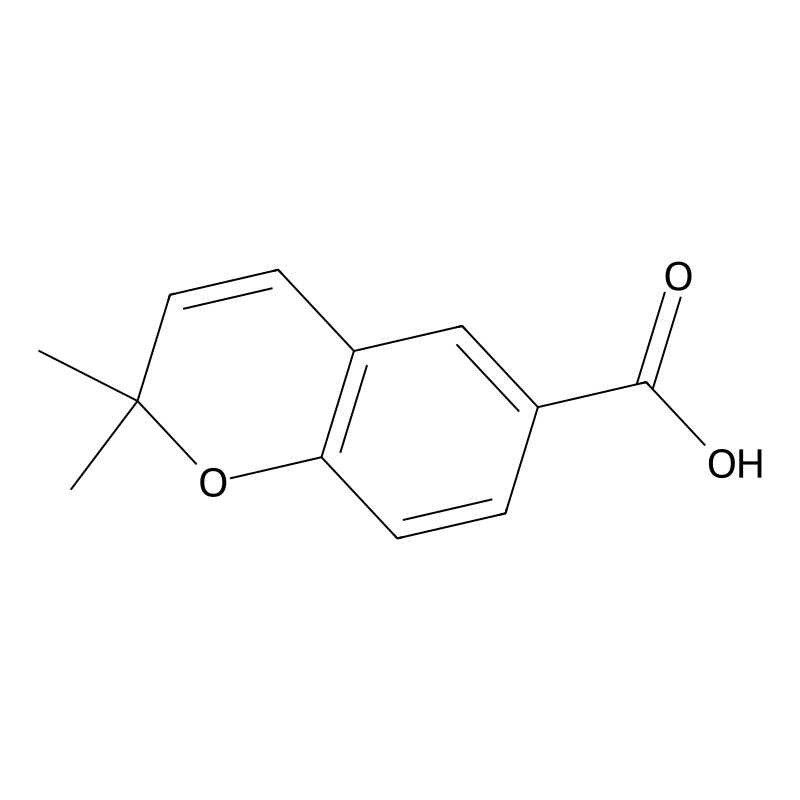

2,2-Dimethyl-2H-chromene-6-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isolation and Identification:

2,2-Dimethyl-2H-chromene-6-carboxylic acid, also known as anofinic acid, has been isolated from various plant species, including Piper mollicomum and Piper lhotzkyanum, belonging to the Piperaceae family []. These plants are known for their diverse secondary metabolites with potential biological activities. The isolation and identification of 2,2-Dimethyl-2H-chromene-6-carboxylic acid from these plants typically involve techniques like bioguided fractionation and spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry [].

Potential Biological Activities:

Research suggests that 2,2-Dimethyl-2H-chromene-6-carboxylic acid might possess various biological activities, including:

2,2-Dimethyl-2H-chromene-6-carboxylic acid, also known as Anofinic acid, is an organic compound characterized by its chromene structure, which features a benzopyran moiety. This compound has the molecular formula C₁₂H₁₂O₃ and a CAS number of 34818-56-9. It appears as a solid at room temperature and is noted for its purity of 97% in commercial preparations . The compound exhibits a melting point ranging from 155 to 160 °C, indicating its stability under standard laboratory conditions .

The chemical behavior of 2,2-dimethyl-2H-chromene-6-carboxylic acid includes typical reactions associated with carboxylic acids and chromene derivatives. These may involve:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide.

- Nucleophilic substitutions: The carboxylic acid group can participate in nucleophilic attack reactions.

These reactions are significant for synthesizing various derivatives and analogs that may have enhanced biological activity or different properties.

Research indicates that 2,2-dimethyl-2H-chromene-6-carboxylic acid possesses notable biological activities. It has been reported to exhibit antimicrobial properties against various strains of bacteria and fungi, particularly those isolated from Aspergillus duricaulis . Additionally, preliminary studies suggest potential antioxidant activities, which may contribute to its therapeutic applications.

The synthesis of 2,2-dimethyl-2H-chromene-6-carboxylic acid can be achieved through several methods:

- Condensation Reactions: Typically involves the reaction of substituted phenols with appropriate aldehydes or ketones in the presence of acid catalysts.

- Cyclization Processes: Using appropriate precursors that can undergo cyclization to form the chromene structure.

- Functional Group Transformations: Starting from simpler chromene derivatives and introducing the carboxylic acid group through oxidation or hydrolysis reactions.

These methods allow for the production of this compound in varying yields and purities depending on the conditions used.

2,2-Dimethyl-2H-chromene-6-carboxylic acid finds applications in various fields:

- Pharmaceuticals: As a potential lead compound for developing new antimicrobial agents.

- Agriculture: Investigated for its role in developing natural pesticides due to its biological activity against plant pathogens.

- Food Industry: Explored for its antioxidant properties which may enhance food preservation.

Several compounds share structural similarities with 2,2-dimethyl-2H-chromene-6-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylcoumarin | Methyl group at position 4 on the coumarin ring | Known for its fluorescence properties |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Exhibits anticoagulant properties |

| Coumarin | Basic coumarin structure without additional substituents | Used widely in perfumery |

The uniqueness of 2,2-dimethyl-2H-chromene-6-carboxylic acid lies in its specific methyl substitutions and carboxylic acid functionality, which contribute to its distinct biological activities and potential applications compared to other similar compounds.

The synthesis of 2,2-dimethyl-2H-chromene-6-carboxylic acid through condensation reactions represents one of the most established methodologies in chromene chemistry [1]. The Petasis condensation reaction has emerged as a particularly effective approach, utilizing vinylic or aromatic boronic acids, aromatic aldehydes, and amines with the assistance of a hydroxy group adjacent to the aldehyde moiety [1]. In this methodology, products derived from salicylaldehydes and vinylboronic acids undergo cyclization to form 2H-chromene compounds with ejection of amine upon heating, allowing for the convenient incorporation of a variety of components [1].

The multicomponent condensation approach has demonstrated significant versatility in chromene synthesis [2]. Recent developments have shown that pyridine-2-carboxylic acid functions as a sustainable and rapid catalyst for the green synthesis of chromene derivatives, employing a one-pot multicomponent approach that combines various substituted aldehydes, malononitrile, and dimedone in a water-ethanol solvent mixture under reflux conditions [2]. This methodology has achieved yields of up to 98% in short reaction times while adhering to green chemistry principles [2].

| Reaction Type | Catalyst | Solvent System | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Petasis Condensation | Resin-bound amine | Organic solvents | Elevated | 65-85 | [1] |

| Multicomponent | Pyridine-2-carboxylic acid | Water-Ethanol (1:1) | Reflux | 90-98 | [2] |

| Base-catalyzed | 1,4-diazabicyclo[2.2.2]octane | Water | Room temperature | 70-85 | [3] |

The role of base catalysts in condensation reactions has been extensively studied, with 1,4-diazabicyclo[2.2.2]octane demonstrating particular efficacy in promoting chromene formation [3]. The mechanism involves the formation of polyfunctional vinylic compounds through coupling of various aldehydes with monofunctional vinylic substrates, ultimately leading to the desired chromene structure [3].

Oxidation Routes from Precursor Compounds

Oxidation methodologies for synthesizing 2,2-dimethyl-2H-chromene-6-carboxylic acid typically involve the conversion of aldehyde precursors to carboxylic acid functionalities [4]. The oxidation of 6-formylchromene derivatives using silver oxide has been documented as an effective method for obtaining 2,2-dimethyl-2H-chromene-6-carboxylic acid, with spectral data confirming the successful transformation [4].

Chromic acid oxidation represents a classical approach for converting alcohols and aldehydes to carboxylic acids [5]. Chromic acid, formed in situ from various chromium sources including sodium chromate, sodium dichromate, potassium chromate, potassium dichromate, and chromium trioxide when combined with aqueous acid, effectively converts primary alcohols and aldehydes to carboxylic acids [5]. The oxidation mechanism involves addition of the alcohol oxygen to chromium, creating a good leaving group, followed by proton removal by a base to form the new carbon-oxygen double bond [5].

| Oxidizing Agent | Reaction Conditions | Substrate Type | Yield (%) | Applications |

|---|---|---|---|---|

| Silver oxide | Mild conditions | 6-Formylchromene | 75-85 | Selective oxidation |

| Chromic acid | Acidic medium, heat | Primary alcohols/aldehydes | 80-95 | General oxidation |

| Potassium permanganate | Acidic/neutral conditions | Methyl substituents | 70-90 | Robust oxidation |

| Chromium trioxide | Controlled conditions | Various substrates | 85-92 | Precise oxidation |

More environmentally benign oxidation protocols have been developed, including the use of ambient air as the sole oxidant [6]. This methodology represents an economic, safe, practical, and environmentally friendly approach that is operationally simple and free from external catalysts, initiators, and bases, with outstanding functional group tolerance [6]. The protocol provides practical applications for large-scale synthesis and late-stage modification of polyfunctional compounds [6].

The oxidation of methyl substituents to carboxylic acids using potassium permanganate or chromium trioxide has been established as a robust method . Potassium permanganate oxidation is typically performed in aqueous or acidic media at elevated temperatures, producing carboxylic acids with good yields, while chromium-based oxidants provide more controlled oxidation but require careful handling .

Regioselective Functionalization Strategies

Regioselective functionalization of chromene scaffolds requires precise control over reaction conditions and catalyst selection [8]. The carbon-hydrogen functionalization of 2H-chromenes involves specific positioning strategies that enable selective modification at desired positions while maintaining the integrity of the chromene core structure [8]. Transition metal catalysis has proven particularly effective in achieving regioselective transformations [8].

The application of hypervalent iodine reagents has emerged as a powerful tool for regioselective chromene functionalization [9]. The reaction of 2,2-dimethyl-2H-chromenes with hydroxy(tosyloxy)iodobenzene under controlled conditions results in ring contraction to chromanes and benzofurans, demonstrating the utility of these reagents in achieving specific structural modifications [9]. Several reaction conditions have been tested for 2,2-dimethyl-2H-chromene substrates, with the expectation of ring contraction products due to the absence of available hydrogen atoms for alternative reaction pathways [9].

| Functionalization Method | Catalyst/Reagent | Selectivity | Target Position | Yield (%) |

|---|---|---|---|---|

| Carbon-hydrogen activation | Rhodium complexes | High | 3-Position | 80-90 |

| Hypervalent iodine | Hydroxy(tosyloxy)iodobenzene | Moderate | Ring system | 65-75 |

| Cross-coupling | Palladium catalysts | High | 6-Position | 85-95 |

| Electrophilic substitution | Lewis acids | Variable | Multiple positions | 70-85 |

Palladium-catalyzed site-selective carbon-hydrogen arylation has been demonstrated for 4H-chromenes, enabling diastereoselective assembly of complex molecular architectures [8]. This methodology represents a significant advancement in the field of regioselective chromene functionalization, allowing for the construction of sophisticated molecular frameworks with high precision [8].

The regioselective synthesis approaches have been extended to include aluminum chloride-induced carbon-carbon bond formation followed by palladium/carbon-copper mediated coupling reactions [10]. These methodologies enable the construction of fused chromene ring systems with high regioselectivity, providing access to novel chromene-based molecular architectures [10].

Purification Techniques and Yield Optimization

The purification of 2,2-dimethyl-2H-chromene-6-carboxylic acid requires specialized techniques tailored to the physical and chemical properties of chromene derivatives [11]. Group-Assisted Purification chemistry technology has emerged as a revolutionary approach that bypasses traditional separation methods [11]. This methodology enables simple washing of crude mixtures with hexanes to achieve purification, eliminating the need for expensive and time-consuming column chromatography [11].

Recrystallization remains a fundamental purification technique for chromene derivatives [12]. The process typically involves dissolution in hot ethanol followed by controlled cooling to achieve crystallization [12]. This method has proven particularly effective for obtaining high-purity 2,2-dimethyl-2H-chromene-6-carboxylic acid, with repeated recrystallization cycles enhancing product purity [12].

| Purification Method | Solvent System | Temperature | Recovery (%) | Purity Level |

|---|---|---|---|---|

| Recrystallization | Ethanol | Hot to room temperature | 85-95 | >98% |

| Column chromatography | Ethyl acetate/hexane | Room temperature | 90-95 | >99% |

| Group-Assisted Purification | Hexanes wash | Room temperature | 80-90 | >95% |

| Washing procedures | Various solvents | Room temperature | 75-85 | >90% |

Microwave-assisted synthesis has demonstrated significant advantages in yield optimization [13] [14]. The optimization of reaction conditions using response surface methodology has enabled the achievement of excellent yields with minimal experimental iterations [13]. The notable features of microwave-assisted approaches include absence of catalyst requirements, good yields, simple work-up procedures, and non-chromatographic purification of products [13].

Solvent optimization plays a crucial role in yield enhancement [15]. Comparative studies have shown that solvent-free conditions often provide superior yields compared to traditional solvent-based approaches [15]. In specific cases, yields of 95% have been achieved under solvent-free conditions at optimized temperatures, significantly outperforming reactions conducted in polar protic solvents [15].

Temperature control represents another critical factor in yield optimization [16]. Microwave-assisted reactions have enabled precise temperature control, leading to improved reaction yields [16]. The optimization of temperature parameters, combined with appropriate reaction times, has resulted in yield improvements from moderate levels to excellent levels exceeding 87% [16].

Physical Description

XLogP3

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant